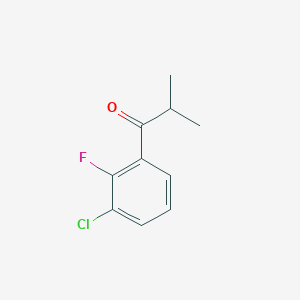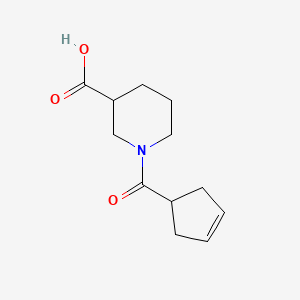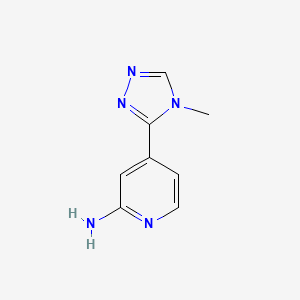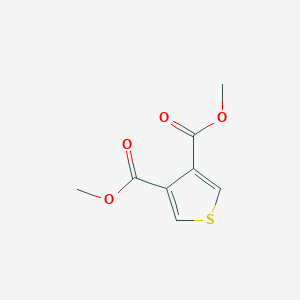
Dimethyl thiophene-3,4-dicarboxylate
Descripción general
Descripción
Dimethyl thiophene-3,4-dicarboxylate is a useful reactant for Curtius-like rearrangement reactions for the synthesis of 2,5-diamide-substituted five-membered heterocycles based on the thiophene, pyrrole, and furan ring systems . It is a sulfur-containing heterocyclic building block .
Synthesis Analysis
The synthesis of Dimethyl thiophene-3,4-dicarboxylate involves multistep synthetic routes. The dihydropyridine derivative compounds of diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DHPB), diethyl 4-(furan-2yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DHPF), and diethyl-4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DHPP) were synthesized using the Hantzsch reaction .Molecular Structure Analysis
The molecular structure of Dimethyl thiophene-3,4-dicarboxylate is represented by the formula C8H8O4S . The InChI code is 1S/C8H8O4S/c1-11-7(9)5-3-13-4-6(5)8(10)12-2/h3-4H,1-2H3 .Chemical Reactions Analysis
Dimethyl thiophene-3,4-dicarboxylate is a reactant in Curtius-like rearrangement reactions . It has been reported to be formed during the reaction of 1,3-dithiolan-2-thiones with dimethyl acetylenedicarboxylate .Physical And Chemical Properties Analysis
Dimethyl thiophene-3,4-dicarboxylate has a molecular weight of 200.21 . It is a solid or semi-solid or liquid at room temperature .Aplicaciones Científicas De Investigación
Organic Chemistry and Material Science
- Field : Organic Chemistry and Material Science .
- Application : Thiophene derivatives, including Dimethyl thiophene-3,4-dicarboxylate, are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .
- Methods : The synthesis of thiophene derivatives often involves condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
- Results : The use of thiophene derivatives has led to the development of advanced compounds with a variety of biological effects .
Organic Electronics
- Field : Organic Electronics .
- Application : Thiophene-fused molecules, such as Dimethyl thiophene-3,4-dicarboxylate, have potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth .
- Methods : The development of these applications often involves the manipulation of the molecule’s higher charge mobility, extended π-conjugation, and better tuning of band gaps .
- Results : The use of thiophene-fused molecules in organic electronics has led to advancements in the field due to their unique properties .
Medicinal Chemistry
- Field : Medicinal Chemistry .
- Application : Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- Methods : The development of these applications often involves the synthesis of thiophene derivatives and testing their biological activity .
- Results : The use of thiophene derivatives in medicinal chemistry has led to the development of drugs with a variety of biological effects .
Anti-Diabetic Applications
- Field : Medicinal Chemistry .
- Application : Certain thiophene derivatives, including Dimethyl thiophene-3,4-dicarboxylate, have been found to exhibit anti-diabetic properties .
- Methods : The crystals of these compounds are grown by slow evaporation solution growth method .
- Results : The grown crystal milled for 44 nm has an IC50 of 34.24, indicating its potential as an anti-diabetic agent .
Synthesis of Advanced Compounds
- Field : Organic Chemistry .
- Application : Thiophene-based analogs, including Dimethyl thiophene-3,4-dicarboxylate, are used by medicinal chemists to improve advanced compounds with a variety of biological effects .
- Methods : The synthesis of thiophene derivatives often involves condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
- Results : The use of thiophene derivatives has led to the development of advanced compounds with a variety of biological effects .
Organic Light-Emitting Diodes (OLEDs)
- Field : Organic Electronics .
- Application : Thiophene-mediated molecules, such as Dimethyl thiophene-3,4-dicarboxylate, play a significant role in the fabrication of organic light-emitting diodes (OLEDs) .
- Methods : The development of these applications often involves the manipulation of the molecule’s higher charge mobility, extended π-conjugation, and better tuning of band gaps .
- Results : The use of thiophene-fused molecules in OLEDs has led to advancements in the field due to their unique properties .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
dimethyl thiophene-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S/c1-11-7(9)5-3-13-4-6(5)8(10)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPFISOQOOJNJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729204 | |
| Record name | Dimethyl thiophene-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl thiophene-3,4-dicarboxylate | |
CAS RN |
4282-35-3 | |
| Record name | Dimethyl thiophene-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



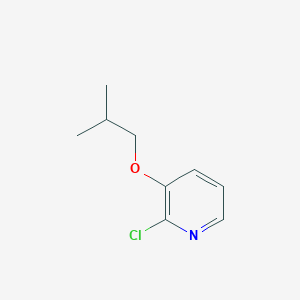
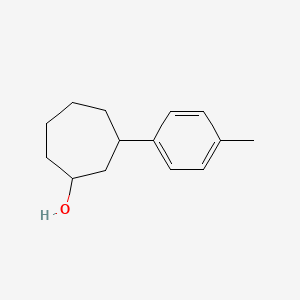
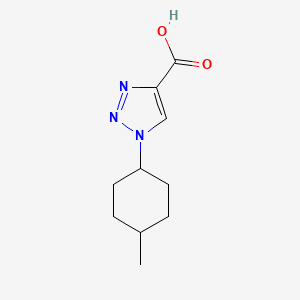
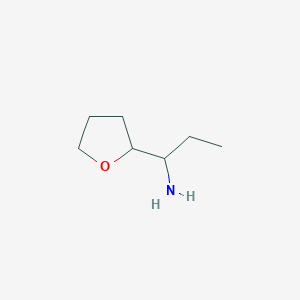
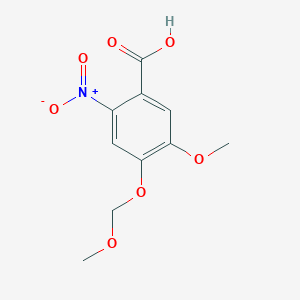
![Methyl 3-amino-4-[(5-chloropyridin-2-yl)sulfanyl]benzoate](/img/structure/B1427217.png)

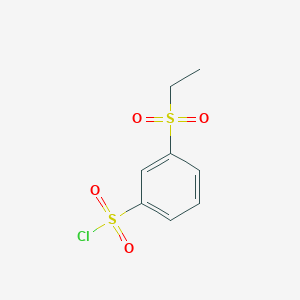
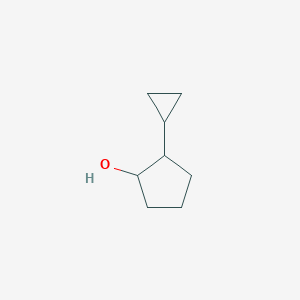
![N-[1-(1,3-thiazol-2-yl)ethyl]cyclohexanamine](/img/structure/B1427221.png)
![methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine](/img/structure/B1427222.png)
